molecular formula C7H7NO B2475083 3-(Furan-2-yl)propanenitrile CAS No. 21446-61-7

3-(Furan-2-yl)propanenitrile

Cat. No.: B2475083
CAS No.: 21446-61-7
M. Wt: 121.139
InChI Key: VHTUKWXCIFHXKN-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)propanenitrile is an organic compound that features a furan ring attached to a propanenitrile group This compound is of interest due to its unique chemical structure, which combines the aromatic properties of the furan ring with the reactivity of the nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)propanenitrile typically involves the reaction of furan with acrylonitrile under specific conditions. One common method is the Michael addition reaction, where furan acts as a nucleophile and acrylonitrile as an electrophile. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the addition.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Catalysts such as palladium or nickel may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-(Furan-2-yl)propanamine.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

3-(Furan-2-yl)propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

    3-(Thiophen-2-yl)propanenitrile: Contains a thiophene ring instead of a furan ring.

    3-(Pyridin-2-yl)propanenitrile: Contains a pyridine ring instead of a furan ring.

    3-(Benzofuran-2-yl)propanenitrile: Contains a benzofuran ring, which is a fused ring system.

Uniqueness: 3-(Furan-2-yl)propanenitrile is unique due to the presence of the furan ring, which imparts distinct aromatic properties and reactivity. The furan ring is more electron-rich compared to thiophene and pyridine, making it more reactive in electrophilic substitution reactions. Additionally, the nitrile group provides a versatile functional group for further chemical modifications.

Properties

IUPAC Name

3-(furan-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTUKWXCIFHXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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